4-(3-Chloro-benzylamino)-cyclohexanol chemical structure and properties
4-(3-Chloro-benzylamino)-cyclohexanol chemical structure and properties
Structure, Synthesis, and Physicochemical Characterization
Executive Summary
This technical guide provides a comprehensive analysis of 4-(3-Chloro-benzylamino)-cyclohexanol , a secondary amine pharmacophore frequently utilized in medicinal chemistry as a scaffold for mucolytics (analogous to Ambroxol), sodium channel blockers, and sigma receptor ligands.[1]
This document addresses the critical challenge of stereochemical control (cis vs. trans isomerism) inherent to the 1,4-disubstituted cyclohexane ring. It details robust synthetic protocols via reductive amination, analytical differentiation using NMR spectroscopy, and expected physicochemical properties relevant to drug formulation.[1]
Chemical Identity & Stereochemistry[1][2]
The molecule consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 4-position with a (3-chlorobenzyl)amino group.[1]
Nomenclature and Identifiers
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IUPAC Name: 4-[(3-Chlorophenyl)methylamino]cyclohexan-1-ol[1][2]
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Molecular Formula: C₁₃H₁₈ClNO[1]
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Key Structural Feature: 1,4-disubstitution leading to geometric isomerism.[1]
Stereochemical Isomerism (Cis vs. Trans)
The biological activity of aminocyclohexanols is often dictated by their stereochemistry.[1][2]
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Trans-isomer: The amino and hydroxyl groups are on opposite sides of the ring plane.[1] In the lowest energy chair conformation, both bulky groups (the benzylamino and the hydroxyl) prefer the equatorial position to minimize 1,3-diaxial interactions.[1] This is typically the thermodynamically preferred and biologically active isomer for this class (e.g., Ambroxol).[1]
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Cis-isomer: One group is axial while the other is equatorial, leading to higher steric strain.[1]
Caption: Comparative stability of cyclohexane isomers. The trans-diequatorial conformation minimizes steric strain.[1]
Synthesis & Manufacturing Protocols
The most reliable route to 4-(3-Chloro-benzylamino)-cyclohexanol is Reductive Amination .[1][2] Two primary strategies exist depending on the availability of starting materials and stereochemical requirements.[1]
Route A: Reductive Amination of Ketone (Standard)
This "one-pot" method reacts 4-hydroxycyclohexanone with 3-chlorobenzylamine.[1][2] It typically yields a mixture of cis and trans isomers (often ~1:1 to 1:2 ratio), requiring chromatographic separation.[1]
Reagents:
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Substrate: 4-Hydroxycyclohexanone[1]
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Amine: 3-Chlorobenzylamine[1]
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Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[3] Note: STAB is preferred for safety and better stereocontrol.
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]
Protocol:
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Dissolve 4-hydroxycyclohexanone (1.0 eq) and 3-chlorobenzylamine (1.05 eq) in DCE under N₂ atmosphere.
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Add catalytic Acetic Acid (1-2 eq) to activate the imine formation.[1] Stir for 1 hour at Room Temperature (RT).
-
Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Warm to RT and stir for 12–16 hours.
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Quench: Add saturated aqueous NaHCO₃.
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Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[1][4]
Route B: Reductive Alkylation of Amine (Stereo-retentive)
To maximize the trans isomer yield, start with commercially available trans-4-aminocyclohexanol hydrochloride.[1][2]
Protocol:
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Dissolve trans-4-aminocyclohexanol HCl (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in Methanol.
-
Add Et₃N (1.0 eq) to free the amine base.[1]
-
Stir for 2 hours to form the imine.
-
Add NaBH₄ (1.5 eq) at 0°C.
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This route largely retains the trans configuration of the cyclohexyl ring, although some epimerization can occur if the pH is too acidic.[1]
Caption: Synthesis workflow via reductive amination (Route A) followed by purification.
Physicochemical Properties[1][2][5][6]
The following data summarizes the expected properties based on structure-activity relationship (SAR) data of the aminocyclohexanol class.
| Property | Value (Approx/Calc) | Context |
| Molecular Weight | 239.74 Da | Small molecule, CNS penetrant potential.[1][2] |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; good oral bioavailability predicted.[1] |
| pKa (Basic Amine) | 9.2 – 9.8 | Exists as a cation at physiological pH (7.4).[1][2] |
| pKa (Alcohol) | ~16 | Neutral at physiological pH.[1][2] |
| Hydrogen Bond Donors | 2 (NH, OH) | Critical for receptor binding.[1][2] |
| Hydrogen Bond Acceptors | 2 (N, O) | |
| Solubility (Free Base) | Low (< 1 mg/mL) | Requires conversion to salt (HCl, mesylate) for aqueous formulation.[1] |
| Melting Point (HCl salt) | 190 – 210°C | High melting point indicates stable crystal lattice.[1][2] |
Analytical Characterization
Validating the structure requires distinguishing the isomers.[1] Nuclear Magnetic Resonance (NMR) is the gold standard here.[1]
1H-NMR Interpretation (Isomer Differentiation)
The methine proton attached to the carbon bearing the hydroxyl group (C1-H) is the diagnostic signal.[1][2]
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Cis-Isomer: The C1-H proton is equatorial .[1]
Mass Spectrometry (LC-MS)[1]
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Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][2]
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Parent Ion:
(for Cl isotope) and (for Cl isotope).[1] -
Isotope Pattern: Distinctive 3:1 ratio of M : M+2 peaks confirms the presence of a single Chlorine atom.[1]
Biological Context & Applications[1][7][8]
This molecule serves as a functional analog to several established bioactive agents.
Pharmacophore Similarity: Ambroxol
This compound is a des-bromo, des-amino analog of Ambroxol .[1][2]
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Mechanism: Ambroxol acts as a secretolytic and blocks voltage-gated sodium channels (Nav1.8).[1]
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Hypothesis: The 4-(3-chloro-benzylamino) analog retains the lipophilic benzylamine pharmacophore required for sodium channel blockade but lacks the specific polar interactions of the aniline/bromine groups of Ambroxol.[1] It is often screened in antitussive or neuropathic pain discovery programs.[1]
Sigma Receptor Ligands
N-substituted cyclohexylamines often show high affinity for Sigma-1 (
References
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][5] Link
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Stereochemistry of Cyclohexanols: Eliel, E. L., et al. "Conformational Analysis.[1] The Stereochemistry of the Cyclohexyl System." Journal of Chemical Education, vol. 37, no. 3, 1960.[1]
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Ambroxol Pharmacology: Weiser, T. "Ambroxol: A CNS Drug?"[1][2] CNS Drug Reviews, vol. 14, no. 1, 2008, pp. 17-24.[1] Link
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General Synthesis of Aminocyclohexanols: Lednicer, D. The Organic Chemistry of Drug Synthesis, Vol 1. Wiley-Interscience.[1] (Standard Reference for alicyclic amine synthesis).
Sources
- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. 4-amino-3-chloro-N-(1-cyclohexylethyl)benzamide | C15H21ClN2O | CID 64320556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
